REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1I.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14].C(N(CC)CC)C>CN(C=O)C.[Cu]I>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:17]#[C:16][Si:13]([CH3:15])([CH3:14])[CH3:12]
|
Name
|
|
Quantity
|
792 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)I)=O
|
Name
|
|
Quantity
|
854 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Dichloro(bistriphenylphosphene) palladium (II)
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper (I) iodide
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is degassed for 20 minutes with a stream of nitrogen
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with 0 to 5% EtOAc/Hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)C#C[Si](C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 597 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |